

# Comparative proteomics of Drupacine-treated and control plants

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Compound of Interest		
Compound Name:	Drupacine	
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# Drupacine's Proteomic Impact on Plants: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic landscape in plants treated with the natural herbicide **Drupacine** versus untreated control plants. The data and methodologies presented are based on a key study investigating the herbicidal mechanism of **Drupacine** on Amaranthus retroflexus seedlings.

**Drupacine**, a natural compound isolated from Cephalotaxus sinensis, has demonstrated potent herbicidal activity.[1] Understanding its molecular mechanism is crucial for the development of new, effective, and potentially more sustainable herbicides. This guide delves into the comparative proteomic analysis that has shed light on the significant protein expression changes induced by **Drupacine** treatment, pointing towards its primary target and broader physiological effects.

## Quantitative Proteomic Analysis: Drupacine vs. Control

A comprehensive proteomic study on Amaranthus retroflexus seedlings revealed significant alterations in protein abundance following **Drupacine** treatment. The analysis identified a total of 228 differentially regulated proteins, with a more pronounced effect on protein downregulation.[1]



Protein Regulation	Number of Proteins
Up-regulated Proteins	34
Down-regulated Proteins	194

Table 1: Summary of differentially expressed proteins in **Drupacine**-treated Amaranthus retroflexus seedlings compared to control.[1]

Among the identified proteins, several were predicted as potential targets for **Drupacine**. These include Profilin, Shikimate dehydrogenase (SkDH), and Zeta-carotene desaturase.[1] Further investigation confirmed that **Drupacine** strongly binds to and inhibits Shikimate dehydrogenase, suggesting it as a novel herbicidal target.[1]

## **Experimental Protocols**

The identification of differentially expressed proteins and potential **Drupacine** targets was achieved through a combination of advanced proteomic and analytical techniques.[1]

- 1. Plant Material and Treatment:
- Amaranthus retroflexus seeds were germinated and grown under controlled conditions.
- Seedlings at the two-leaf stage were treated with **Drupacine**. Control seedlings were treated with a mock solution.
- Plant tissues were harvested after a specified treatment period for subsequent analyses.
- 2. Protein Extraction and Quantification:
- Total proteins were extracted from both **Drupacine**-treated and control plant tissues.
- Protein concentration was determined using a standardized protein assay.
- 3. Proteomic Analysis (TMT Labeling and LC-MS/MS):
- Tandem Mass Tag (TMT) labeling was used for relative quantification of proteins.

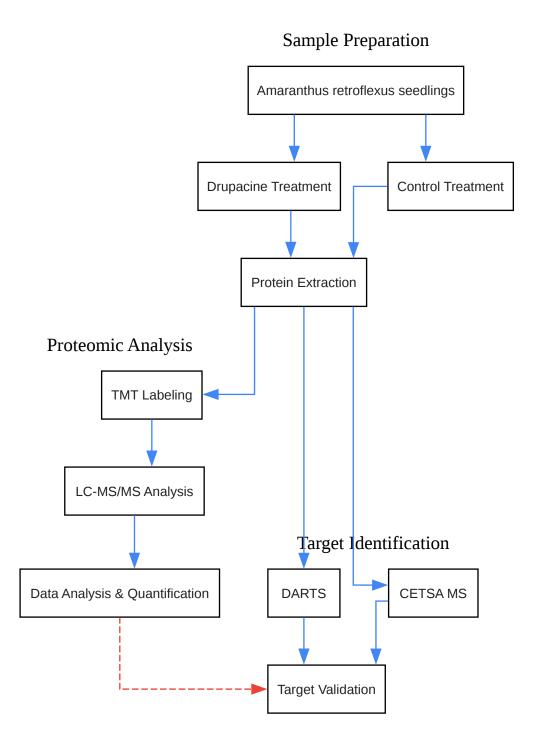


- The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
- 4. Target Identification Methods:
- Drug Affinity Responsive Target Stability (DARTS): This method was employed to identify
  proteins that directly bind to **Drupacine**. The principle relies on the fact that a small molecule
  binding to a protein can increase its stability and resistance to proteolysis.
- Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA MS): CETSA MS was
  used to confirm the interaction between **Drupacine** and its target proteins in a cellular
  context. The assay is based on the principle that ligand binding can alter the thermal stability
  of a protein.

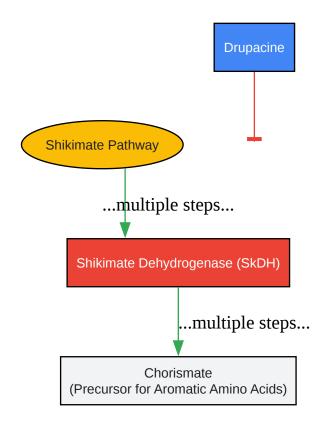
# Visualizing the Experimental Workflow and Affected Pathways

The following diagrams illustrate the experimental workflow for identifying **Drupacine**'s protein targets and a simplified representation of the Shikimate pathway, which is inhibited by **Drupacine**.









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### References

- 1. Natural product drupacine acting on a novel herbicidal target shikimate dehydrogenase -PubMed [pubmed.ncbi.nlm.nih.gov]
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